molecular formula C16H16N2O B6263622 N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine CAS No. 745028-12-0

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No. B6263622
CAS RN: 745028-12-0
M. Wt: 252.3
InChI Key:
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Description

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine (NPPP) is an organic compound belonging to the class of pyrrolidine-derived amines. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NPPP has been studied for its potential applications in numerous fields, including drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential applications in numerous fields, including drug synthesis, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a reagent in the synthesis of other compounds, such as amines and amides. This compound has also been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is believed to act as an agonist at both serotonin and norepinephrine receptors. It is thought to bind to both receptors, causing them to become activated and triggering a cascade of biochemical and physiological effects. This compound is also believed to act as an inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of serotonin and norepinephrine, so by inhibiting its activity, this compound may increase the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal models. In addition, it has been shown to have neuroprotective effects, as well as anti-inflammatory, anti-oxidant, and anti-cancer effects. This compound has also been shown to have anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is a relatively safe and easy to use compound, making it an ideal choice for laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound can be toxic if ingested, and should be handled with care.

Future Directions

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has a wide range of potential applications, and there are numerous potential areas of research that could be explored. These include further studies of its pharmacological properties, as well as its potential applications in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, further studies of its mechanism of action, biochemical and physiological effects, and potential toxicological effects could be conducted. Finally, further research into its potential therapeutic applications, such as its use as an antidepressant or anxiolytic, could be explored.

Synthesis Methods

N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be synthesized using a variety of methods, depending on the desired end product. The most common method involves the reaction of 3-phenoxybenzaldehyde with 3,4-dihydro-2H-pyrrol-5-amine in the presence of a base. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol. The product is then isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves the reaction of 3-phenoxyaniline with 2,3-butanedione in the presence of ammonium acetate to form N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrole-5-carboxamide, which is then reduced with sodium borohydride to yield the final product.", "Starting Materials": ["3-phenoxyaniline", "2,3-butanedione", "ammonium acetate", "sodium borohydride"], "Reaction": ["Step 1: Mix 3-phenoxyaniline, 2,3-butanedione, and ammonium acetate in a solvent such as ethanol and heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and filter the resulting solid, which is N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrole-5-carboxamide.", "Step 3: Dissolve N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrole-5-carboxamide in a solvent such as methanol and add sodium borohydride to the solution.", "Step 4: Stir the mixture at room temperature for several hours, then quench the reaction with water.", "Step 5: Extract the product with a solvent such as ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography or recrystallization to obtain N-(3-phenoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine." ] }

CAS RN

745028-12-0

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

90

Origin of Product

United States

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